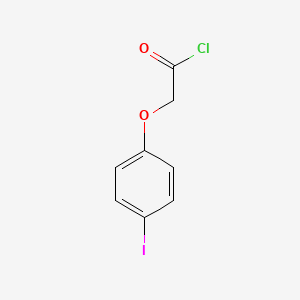

2-(4-Iodophenoxy)acetyl chloride

Descripción

Propiedades

Fórmula molecular |

C8H6ClIO2 |

|---|---|

Peso molecular |

296.49 g/mol |

Nombre IUPAC |

2-(4-iodophenoxy)acetyl chloride |

InChI |

InChI=1S/C8H6ClIO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 |

Clave InChI |

DXYJATYNWNDZJC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1OCC(=O)Cl)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key Observations :

- Iodine vs. Chlorine/Methoxy: The iodine substituent in this compound introduces greater steric bulk and stronger electron-withdrawing effects compared to chlorine or methoxy groups.

- Steric Effects: The triphenylmethyl and thiazole groups in ’s compound create significant steric hindrance, reducing reactivity compared to simpler phenoxy derivatives .

Physical Properties

Notes:

Precautions :

- Use dry, inert atmospheres for handling.

- Avoid contact with moisture to prevent HCl release .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(4-iodophenoxy)acetyl chloride typically follows a two-step approach:

- Step 1: Preparation of the corresponding 2-(4-iodophenoxy)acetic acid or its ester/amide precursor.

- Step 2: Conversion of the acid or precursor into the acyl chloride using an acylating reagent such as thionyl chloride, oxalyl chloride, or sulfur oxychloride.

This approach is consistent with general acyl chloride synthesis protocols where carboxylic acids are transformed into more reactive acyl chlorides for further synthetic applications.

Detailed Preparation Methods

Starting Material Preparation: 2-(4-Iodophenoxy)acetic Acid

While direct literature on this compound is limited, closely related compounds such as 4-phenoxybenzoyl chloride have been synthesized from phenyl ether derivatives through a multi-step process involving acylation, oxidation, and chlorination steps as described in patent CN105541607A. This patent outlines a method for synthesizing 4-phenoxybenzoyl chloride, which can be adapted for iodinated analogs such as this compound by substituting the phenyl ether with 4-iodophenyl ether derivatives.

Key steps include:

- Acylation: Phenyl ether reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in methylene chloride solvent at 0–5°C to produce an acetophenone intermediate.

- Oxidation: The acetophenone intermediate undergoes oxidation with an oxygenant (e.g., potassium hypochlorite) in methanol at 50–90°C and pH 3–5 to yield the corresponding benzoic acid derivative.

- Acylation to Acyl Chloride: The benzoic acid intermediate is refluxed with an acylating reagent such as oxalyl chloride or sulfur oxychloride in toluene at 40–90°C to form the acyl chloride.

Though this method is for 4-phenoxybenzoyl chloride, analogous conditions apply for preparing this compound by starting from 2-(4-iodophenoxy)acetic acid or its precursors.

Direct Conversion of 2-(4-Iodophenoxy)acetic Acid to Acyl Chloride

A more direct and commonly employed method involves treating 2-(4-iodophenoxy)acetic acid with thionyl chloride or oxalyl chloride under reflux conditions to replace the carboxylic hydroxyl group with a chlorine atom, yielding the acyl chloride.

- Dissolve 2-(4-iodophenoxy)acetic acid in anhydrous solvent such as dichloromethane or toluene.

- Add excess thionyl chloride or oxalyl chloride dropwise under an inert atmosphere.

- Reflux the mixture for 1–3 hours until gas evolution ceases, indicating completion.

- Evaporate excess reagent and solvent under reduced pressure.

- Purify the crude product by distillation or recrystallization if necessary.

This method is widely used due to its simplicity and high yield.

Reaction Conditions and Reagents

Purification and Characterization

- After acyl chloride formation, the reaction mixture is typically cooled, and excess reagents are removed under reduced pressure.

- The crude product is purified by vacuum distillation or recrystallization from suitable solvents to achieve high purity.

- Characterization is performed by NMR, IR (notably the acyl chloride C=O stretch near 1800 cm⁻¹), and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Notes

- The use of oxalyl chloride or thionyl chloride is preferred due to cleaner reaction profiles and easier removal of byproducts (SO2, CO, COCl2 gases).

- Maintaining anhydrous conditions is critical to prevent hydrolysis of the acyl chloride.

- Reaction temperature control (40–90°C) optimizes yield and minimizes side reactions.

- For iodinated substrates, mild conditions help preserve the iodine substituent and prevent deiodination.

- Recycling of solvents and reagents is feasible, enhancing process sustainability as noted in patent literature.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Iodophenoxy)acetyl chloride in laboratory settings?

- Methodology : A common approach involves reacting 4-iodophenol with chloroacetyl chloride under Schotten-Baumann conditions. This reaction typically proceeds in a biphasic system (e.g., dichloromethane/water) with a base like NaOH or NaHCO₃ to deprotonate the phenol and drive the acylation. The product is isolated via extraction and purified using distillation or recrystallization .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acetyl chloride. Monitor reaction progress via TLC or NMR to confirm complete conversion of 4-iodophenol.

Q. What safety protocols are critical when handling this compound?

- Handling : Use a fume hood, flame-resistant gloves (e.g., butyl rubber), and splash goggles. Avoid contact with water, as hydrolysis generates HCl gas .

- Storage : Store in sealed, air-tight containers under inert gas (N₂/Ar) at temperatures below 4°C. Ensure compatibility of storage materials (e.g., glass or PTFE-lined caps) .

- Emergency Measures : For spills, neutralize with dry sodium bicarbonate before disposal. In case of skin contact, rinse immediately with copious water and seek medical attention .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify the acetyl chloride moiety (δ ~2.6 ppm for CH₃CO) and aromatic protons (δ ~7.0–7.5 ppm for iodophenoxy group) .

- IR Spectroscopy : Detect C=O stretching (~1800 cm⁻¹) and C–Cl vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insight : The iodine atom’s inductive effect increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Resonance effects from the phenoxy group stabilize the transition state, enhancing reactivity compared to non-halogenated analogs .

- Experimental Design : Compare reaction rates with 4-chloro or 4-methylphenoxy analogs using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can quantify electronic effects .

Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

- Methodology :

- Microscale Techniques : Use syringe pumps to slowly add the acyl chloride to well-stirred aqueous solutions containing the nucleophile (e.g., amines).

- Phase-Transfer Catalysis : Employ catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems .

Q. How can this compound be utilized in synthesizing coordination complexes or bioactive derivatives?

- Applications :

- Coordination Chemistry : React with transition metal precursors (e.g., Cu²⁺, Pd²⁺) to form chelates, leveraging the phenoxy oxygen as a donor site. Structural analysis via X-ray crystallography (as in acetamide analogs) reveals bonding motifs .

- Pharmaceutical Intermediates : Acylate amino acids or peptides to study iodine’s role in enhancing lipophilicity or radioimaging potential .

- Case Study : Synthesis of 2-(4-Iodophenoxy)acetamide (from ) via aminolysis provides a model for derivatization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.